![molecular formula C18H23N3O3S3 B12314659 3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-(1,2,5,6-四氢-1-甲基-3-吡啶基)-1,2,5-噻二唑-3-基]硫]-1-丙醇-1-甲磺酸酯是一种复杂的有机化合物,其结构独特,包含噻二唑环、吡啶衍生物和甲磺酸酯基团。
准备方法
合成路线和反应条件
3-[[4-(1,2,5,6-四氢-1-甲基-3-吡啶基)-1,2,5-噻二唑-3-基]硫]-1-丙醇-1-甲磺酸酯的合成通常涉及多个步骤,从噻二唑环的制备开始。这可以通过在特定条件下使合适的先驱体环化来实现。
工业生产方法
该化合物的工业生产可能涉及对合成路线的优化,以最大限度地提高产率并降低成本。这可能包括使用催化剂、高通量筛选反应条件和连续流动化学技术来高效地扩大生产过程。
化学反应分析
反应类型
3-[[4-(1,2,5,6-四氢-1-甲基-3-吡啶基)-1,2,5-噻二唑-3-基]硫]-1-丙醇-1-甲磺酸酯可以进行各种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成亚砜或砜。
还原: 还原反应可以将化合物中某些官能团转化为相应的还原形式。
取代: 亲核或亲电取代反应可以将新的官能团引入分子中。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的亲核试剂或亲电试剂。反应条件通常涉及控制温度、溶剂和催化剂,以实现所需的转化。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会生成亚砜或砜,而取代反应可以引入各种官能团,从而导致各种衍生物。
科学研究应用
化学
在化学领域,这种化合物可以用作合成更复杂分子的构建单元。其独特的结构允许探索新的化学反应性和开发新的合成方法。
生物学
在生物学研究中,该化合物可以用作探针来研究特定的生化途径,或作为药物发现的潜在先导化合物。它与生物靶标的相互作用可以提供对其作用机制和治疗潜力的见解。
医学
在医学领域,3-[[4-(1,2,5,6-四氢-1-甲基-3-吡啶基)-1,2,5-噻二唑-3-基]硫]-1-丙醇-1-甲磺酸酯可能因其药理特性而被研究。它可能作为特定酶或受体的抑制剂或调节剂发挥作用,从而导致新治疗剂的开发。
工业
在工业应用中,由于其独特的化学性质,该化合物可用于开发新材料,例如聚合物或涂层。它也可能在催化或作为其他有价值化学品的生产中间体中找到应用。
作用机制
3-[[4-(1,2,5,6-四氢-1-甲基-3-吡啶基)-1,2,5-噻二唑-3-基]硫]-1-丙醇-1-甲磺酸酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物的结构使其能够与这些靶标结合,从而可能抑制其活性或调节其功能。所涉及的途径可能包括信号转导、代谢过程或基因表达调节。
相似化合物的比较
类似化合物
- 3-[[4-(1,2,5,6-四氢-1-甲基-3-吡啶基)-1,2,5-噻二唑-3-基]硫]-1-丙醇
- 3-[[4-(1,2,5,6-四氢-1-甲基-3-吡啶基)-1,2,5-噻二唑-3-基]硫]-1-丙醇-1-硫酸酯
独特性
与类似化合物相比,3-[[4-(1,2,5,6-四氢-1-甲基-3-吡啶基)-1,2,5-噻二唑-3-基]硫]-1-丙醇-1-甲磺酸酯由于甲磺酸酯基团的存在而独一无二。这种官能团可以赋予独特的化学和物理性质,例如增加溶解度或反应性,使该化合物在特定应用中特别有价值。
属性
分子式 |
C18H23N3O3S3 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC 名称 |
3-[[4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]sulfanyl]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H23N3O3S3/c1-14-6-8-16(9-7-14)27(22,23)24-11-4-12-25-18-17(19-26-20-18)15-5-3-10-21(2)13-15/h5-9H,3-4,10-13H2,1-2H3 |
InChI 键 |
ZNDFYXVCTSBWTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCSC2=NSN=C2C3=CCCN(C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
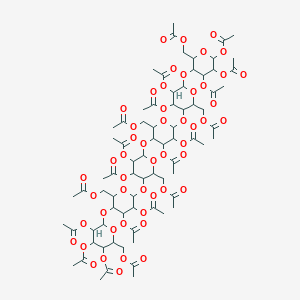
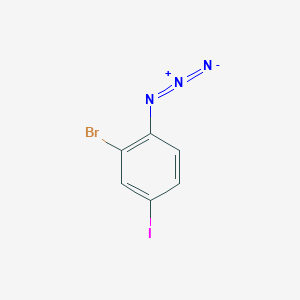
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
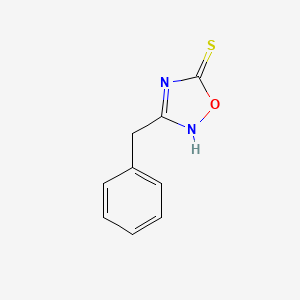

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

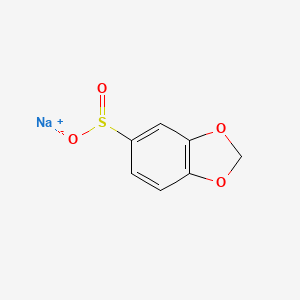


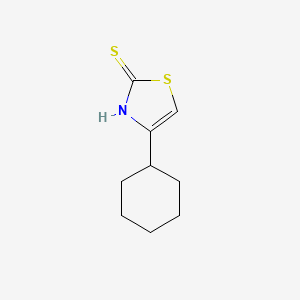
![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

